(2E)-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid
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Overview
Description
(2E)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-3-METHYL-4-OXO-1,3-THIAZINANE-6-CARBOXYLIC ACID is a complex organic compound characterized by its unique structure, which includes a thiazine ring, a carboxylic acid group, and a chlorodifluoromethoxy phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-3-METHYL-4-OXO-1,3-THIAZINANE-6-CARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the thiazine ring This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-3-METHYL-4-OXO-1,3-THIAZINANE-6-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives.
Reduction: The imino group can be reduced to form amines.
Substitution: The chlorodifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield carboxylate salts, while reduction of the imino group can produce primary or secondary amines.
Scientific Research Applications
(2E)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-3-METHYL-4-OXO-1,3-THIAZINANE-6-CARBOXYLIC ACID has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-3-METHYL-4-OXO-1,3-THIAZINANE-6-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Chlorodifluoromethoxybenzene: Shares the chlorodifluoromethoxy group but lacks the thiazine ring and carboxylic acid group.
Thiazine derivatives: Compounds with similar thiazine ring structures but different substituents.
Uniqueness
(2E)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-3-METHYL-4-OXO-1,3-THIAZINANE-6-CARBOXYLIC ACID is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H11ClF2N2O4S |
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Molecular Weight |
364.75 g/mol |
IUPAC Name |
2-[4-[chloro(difluoro)methoxy]phenyl]imino-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid |
InChI |
InChI=1S/C13H11ClF2N2O4S/c1-18-10(19)6-9(11(20)21)23-12(18)17-7-2-4-8(5-3-7)22-13(14,15)16/h2-5,9H,6H2,1H3,(H,20,21) |
InChI Key |
SNTDSRXXMBLHDI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC(SC1=NC2=CC=C(C=C2)OC(F)(F)Cl)C(=O)O |
Origin of Product |
United States |
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